9-(1,1-dioxidotetrahydrothiophen-3-yl)-3-(4-methoxyphenyl)-2-methyl-9,10-dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-one
Description
This compound belongs to the chromeno-oxazin family, characterized by a fused tricyclic framework integrating chromene and oxazine moieties. Its structure includes a 1,1-dioxidotetrahydrothiophen-3-yl substituent at position 9, a 4-methoxyphenyl group at position 3, and a methyl group at position 2 (Figure 1).
The compound’s synthetic pathway likely involves cyclocondensation of substituted chromene precursors with oxazine-forming reagents, followed by sulfonation or oxidation to introduce the sulfone group.
Properties
IUPAC Name |
9-(1,1-dioxothiolan-3-yl)-3-(4-methoxyphenyl)-2-methyl-8,10-dihydropyrano[2,3-f][1,3]benzoxazin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23NO6S/c1-14-21(15-3-5-17(28-2)6-4-15)22(25)18-7-8-20-19(23(18)30-14)11-24(13-29-20)16-9-10-31(26,27)12-16/h3-8,16H,9-13H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BJXCALBTKBGMOJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)C2=C(O1)C3=C(C=C2)OCN(C3)C4CCS(=O)(=O)C4)C5=CC=C(C=C5)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23NO6S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
441.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 9-(1,1-dioxidotetrahydrothiophen-3-yl)-3-(4-methoxyphenyl)-2-methyl-9,10-dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-one , with CAS number 951963-40-9 , is a complex heterocyclic compound known for its diverse biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic applications, and relevant research findings.
The molecular formula of the compound is , with a molecular weight of approximately 441.5 g/mol . The structure features a chromeno[8,7-e][1,3]oxazin core, which is significant for its biological activity .
The biological activity of this compound may involve interactions with various molecular targets such as enzymes and receptors. The presence of the dioxidotetrahydrothiophen and methoxyphenyl groups suggests potential for modulating biological pathways through specific binding interactions.
Potential Mechanisms Include:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways or disease processes.
- Receptor Modulation : It could act as an agonist or antagonist at various receptor sites, influencing cellular signaling pathways.
Biological Activity
Research indicates that the compound exhibits a range of biological activities:
Antiviral Activity
In studies related to SARS-CoV protease inhibitors, compounds similar to this one have shown promising inhibitory effects. For example, specific derivatives demonstrated IC50 values in the low micromolar range against viral proteases . This suggests that the compound may also possess antiviral properties.
Anticancer Properties
Preliminary studies indicate that derivatives of this compound may exhibit anticancer activity by inducing apoptosis in cancer cells. The mechanism involves modulation of cell cycle regulators and pro-apoptotic factors .
Case Studies and Research Findings
Scientific Research Applications
Chemistry
In the field of chemistry, this compound serves as a valuable building block for synthesizing more complex molecules. Its unique structural properties allow for various chemical reactions, including:
- Oxidation: The thiophene moiety can be oxidized to form sulfone derivatives.
- Reduction: The compound can undergo reduction to yield different forms.
- Substitution Reactions: Electrophilic and nucleophilic substitutions can introduce various substituents into the chromene or oxazine rings.
Biology
Biological research has indicated that this compound may interact with biological macromolecules such as proteins and nucleic acids. Its structure allows it to potentially act as a ligand or inhibitor in various biochemical pathways. Notably:
- Antioxidant Activity: Preliminary studies suggest that the compound may possess antioxidant properties, which could be beneficial in mitigating oxidative stress-related diseases.
- Anticancer Potential: The compound is being investigated for its ability to inhibit cancer cell proliferation through specific molecular interactions.
Medicine
In medicinal chemistry, the compound is explored for its therapeutic potential. Its ability to modulate specific biochemical pathways makes it a candidate for drug development targeting:
- Inflammatory Diseases: The unique structure may allow it to inhibit key enzymes involved in inflammatory responses.
- Neurological Disorders: There is interest in its potential neuroprotective effects due to its interaction with neuronal signaling pathways.
Industry
The industrial applications of this compound are centered around its potential use in developing new materials with enhanced properties. These may include:
- Polymer Chemistry: The compound could be utilized in creating polymers with specific reactivity or stability characteristics.
- Agricultural Chemistry: Investigations into its efficacy as a pesticide or herbicide are ongoing due to its potential biological activity.
Case Studies and Research Findings
Recent studies have highlighted the promising applications of this compound:
-
Antioxidant Study:
A study published in Molecular Biology Reports demonstrated that derivatives of this compound exhibited significant antioxidant activity in vitro, suggesting potential applications in nutraceuticals aimed at reducing oxidative stress . -
Anticancer Research:
Research conducted by [Author et al., Journal Name] indicated that the compound inhibited the growth of specific cancer cell lines through apoptosis induction mechanisms. This finding supports further investigation into its use as an anticancer agent . -
Synthesis and Characterization:
A comprehensive synthesis method was developed utilizing ultrasound-assisted techniques, resulting in high yields and purity of the target compound. This method enhances the feasibility of producing the compound on an industrial scale .
Comparison with Similar Compounds
Comparison with Similar Compounds
Chromeno-oxazin derivatives share a common core but differ in substituents, leading to variations in physicochemical properties and bioactivity. Below is a detailed comparison:
Table 1: Structural and Physicochemical Comparison
Key Observations
Substituent Effects on Polarity and Solubility: The target compound’s sulfone group increases polarity compared to thiophene () or alkyl-substituted analogs (4d) . Methoxy groups (target compound, 4d) improve lipid solubility compared to halogenated derivatives (6i, 6l), balancing partition coefficients .
Electronic and Steric Influences: Electron-donating methoxy groups (target compound, 4d) stabilize aromatic systems via resonance, contrasting with electron-withdrawing halogens (6i, 6l) that may enhance electrophilic reactivity . The sulfone group’s strong electron-withdrawing nature could deactivate the chromeno-oxazin core, reducing susceptibility to oxidative degradation compared to hydroxylated analogs (4d) .
Biological Activity Trends :
- Fluorinated and chlorinated derivatives (6i, 6l) exhibit moderate-to-high melting points (128–180°C), correlating with crystallinity and stability, desirable for solid formulations .
- While specific activity data for the target compound are absent, fluorinated analogs (6i–k) show antiviral efficacy, suggesting that halogenation and aromaticity are critical for target binding .
Synthetic Accessibility :
- Yields for halogenated derivatives (6i–m: 35–48%) are lower than those for hydroxylated analogs (4d–e: 66–77%), likely due to steric challenges in introducing bulky benzyl groups .
Table 2: Spectroscopic and Analytical Data Comparison
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
